BenchChemオンラインストアへようこそ!

Balsalazide disodium dihydrate

Ulcerative colitis Remission induction Comparative efficacy

Choose Balsalazide disodium dihydrate for ulcerative colitis induction protocols where rapid onset (10‑day median symptom relief vs. 25 days for mesalamine) and high remission rates (78% vs. 45%) are critical. Its superior tolerability (48% AE rate vs. 71% for mesalamine; 7.1% withdrawal vs. 31.0% for sulfasalazine) and lower ileal prosecretory potency (EC₅₀ 0.9 mM vs. 0.7 mM for olsalazine) make it the preferred azo‑bonded prodrug for formulary decisions and colon‑targeted drug delivery research.

Molecular Formula C17H17N3Na2O8
Molecular Weight 437.3 g/mol
CAS No. 150399-21-6
Cat. No. B1667724
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBalsalazide disodium dihydrate
CAS150399-21-6
SynonymsBalsalazide Disodium;  balsalazide;  balsalazine;  BX 661A;  BX-661A;  BX661A;  Colazal;  Colazide
Molecular FormulaC17H17N3Na2O8
Molecular Weight437.3 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)NCCC(=O)[O-])NN=C2C=CC(=O)C(=C2)C(=O)[O-].O.O.[Na+].[Na+]
InChIInChI=1S/C17H15N3O6.2Na.2H2O/c21-14-6-5-12(9-13(14)17(25)26)20-19-11-3-1-10(2-4-11)16(24)18-8-7-15(22)23;;;;/h1-6,9,21H,7-8H2,(H,18,24)(H,22,23)(H,25,26);;;2*1H2/q;2*+1;;/p-2
InChIKeyHYSVUPBQPCRAJM-ITFXXQIYSA-L
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Balsalazide Disodium Dihydrate (CAS 150399-21-6) Procurement Guide: Pharmacological Profile and Product Class Context


Balsalazide disodium dihydrate (CAS 150399-21-6) is an azo-bonded prodrug of 5-aminosalicylic acid (5-ASA, mesalamine) belonging to the aminosalicylate class of anti-inflammatory agents indicated for the treatment of mild-to-moderate active ulcerative colitis [1]. Following oral administration, the intact prodrug is delivered to the colon where bacterial azoreductases cleave the azo bond to release equimolar quantities of the active moiety mesalamine and the inert carrier 4-aminobenzoyl-β-alanine [2]. FDA-approved in 2000 as Colazal capsules (750 mg), the compound is supplied as balsalazide disodium dihydrate powder for formulation into capsules or tablets [3].

Balsalazide Disodium Dihydrate vs. Mesalamine: Why Aminosalicylate Prodrugs Cannot Be Interchanged for Procurement


Within the oral 5-aminosalicylate class, four major agents are clinically available: the non-prodrug delayed-release mesalamine formulations (e.g., Asacol, Pentasa, Lialda) and three azo-bonded prodrugs—sulfasalazine, olsalazine, and balsalazide disodium [1]. Despite all delivering the same active moiety (5-ASA), their distinct delivery mechanisms, release kinetics, and carrier moieties produce clinically meaningful differences in efficacy onset, tolerability, and patient adherence that preclude simple therapeutic substitution [2]. The azo-bond cleavage by colonic bacteria is not uniform across prodrugs; variations in carrier structure directly influence intestinal secretion profiles, systemic exposure patterns, and adverse event rates—all factors that materially impact formulary selection and procurement decisions in both clinical and research settings [3].

Balsalazide Disodium Dihydrate (CAS 150399-21-6): Quantified Differentiation Evidence for Scientific Selection


Symptomatic Remission Rates: Balsalazide vs. Delayed-Release Mesalamine in Acute Ulcerative Colitis

In a randomized, double-blind study comparing balsalazide 6.75 g/day with pH-dependent delayed-release mesalamine (Asacol) 2.4 g/day in acute UC patients, balsalazide demonstrated statistically significantly higher symptomatic remission rates at all measured time points [1].

Ulcerative colitis Remission induction Comparative efficacy

Time to First Asymptomatic Day: Onset-of-Action Advantage Over Mesalamine

The same head-to-head trial demonstrated that balsalazide produced a markedly more rapid clinical response compared with delayed-release mesalamine [1]. This faster onset was corroborated by a separate multicenter RCT showing significantly greater sigmoidoscopic score improvement at 2 weeks with balsalazide 6.75 g/day versus mesalamine 2.4 g/day [2].

Onset of action Symptom control Patient-reported outcomes

Adverse Event Profile: Tolerability Comparison with Mesalamine and Sulfasalazine

Balsalazide demonstrated superior tolerability in direct comparative trials. Versus mesalamine, significantly fewer patients reported adverse events [1]. Versus sulfasalazine, balsalazide showed substantially lower rates of adverse event-related study withdrawal and overall side-effect burden [2][3].

Safety Tolerability Adverse events

Colon-Specific Delivery: Balsalazide Prodrug Activation vs. pH-Dependent Mesalamine Release

Balsalazide employs an azo-bonded prodrug design that delivers the intact molecule to the colon, where bacterial azoreductases cleave the bond to release active mesalamine [1]. This contrasts with pH-dependent delayed-release mesalamine formulations which rely on enteric coatings dissolving at colonic pH [2]. The azo-bond strategy is specifically designed for 99% delivery of the active ingredient directly to the colon [3].

Drug delivery Colon targeting Prodrug activation

In Vitro Ileal Secretion Profile: Reduced Prosecretory Effect vs. Olsalazine

An in vitro study using rabbit distal ileum tissue compared the prosecretory effects (measured as change in short-circuit current) of equimolar concentrations of three azo-bonded prodrugs and mesalamine [1]. Balsalazide exhibited a higher EC₅₀ (effective dose for half-maximal secretion) than both sulfasalazine and olsalazine, indicating lower potency for inducing ileal secretion.

Ileal secretion Diarrhea Azo-bond pharmacology

Adverse Event-Related Withdrawal: Balsalazide vs. Sulfasalazine

In a multicenter, double-blind, parallel-group study comparing balsalazide 6.75 g/day with sulfasalazine 3 g/day in active ulcerative colitis, balsalazide demonstrated a significantly lower withdrawal rate due to adverse events [1]. A separate trial in maintenance therapy corroborated this with lower rates of troublesome side-effects reported with balsalazide [2].

Treatment discontinuation Safety Tolerability

Balsalazide Disodium Dihydrate (150399-21-6): Optimal Procurement Scenarios Based on Differentiated Evidence


Acute Ulcerative Colitis Induction Therapy Requiring Rapid Symptom Resolution

Based on evidence of 10-day median time to first asymptomatic day vs. 25 days for mesalamine [1] and significantly higher 8-week symptomatic remission rates (78% vs. 45%) [1], balsalazide disodium dihydrate is optimally positioned for acute induction protocols where rapid clinical response and high probability of remission attainment are prioritized. Procurement for hospital formularies, acute care settings, or clinical trials focusing on induction endpoints should weigh these documented advantages in both speed and magnitude of effect.

Patients with Intolerance to Sulfasalazine or History of Aminosalicylate-Related Adverse Events

The documented adverse event profile—48% reporting rate vs. 71% for mesalamine [1] and 7.1% adverse event-related withdrawal vs. 31.0% for sulfasalazine [2]—supports procurement for patient populations with known sulfasalazine intolerance or where tolerability is a primary selection criterion. The lower ileal prosecretory potency (EC₅₀ 0.9 mM vs. 0.7 mM for olsalazine) further supports selection when olsalazine-associated diarrhea is a clinical concern [3].

Research Studies Investigating Colonic Drug Delivery or Bacterial Prodrug Activation

For preclinical or clinical research examining azo-bonded prodrug systems, colonic bacterial metabolism, or colon-targeted drug delivery, balsalazide disodium dihydrate serves as a mechanistically well-characterized model compound. The defined cleavage pathway—bacterial azoreductase-mediated release of equimolar 5-ASA and 4-aminobenzoyl-β-alanine carrier [4]—provides a benchmark system for comparative studies of colon-specific delivery technologies, distinct from pH-dependent or time-release formulations.

Comparative Pharmacology Studies of 5-ASA Prodrug Classes

The distinct pharmacokinetic and pharmacodynamic profile of balsalazide—comparable systemic exposure to mesalamine formulations [5] yet with different carrier moieties, activation kinetics, and secretion profiles [3]—makes it a valuable comparator in studies designed to elucidate structure-activity relationships among azo-bonded 5-ASA prodrugs (sulfasalazine, olsalazine, balsalazide). Procurement for such studies is justified by the compound's unique position within the aminosalicylate class with respect to carrier structure (4-aminobenzoyl-β-alanine) and tolerability metrics.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Balsalazide disodium dihydrate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.